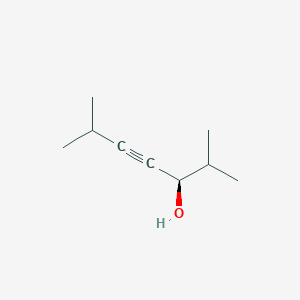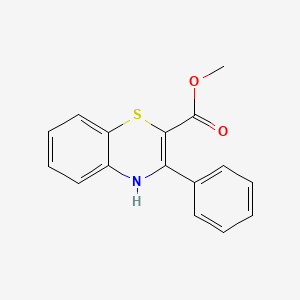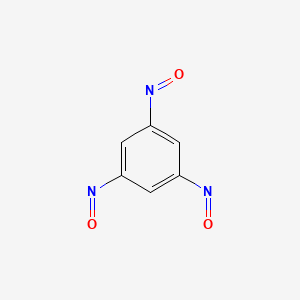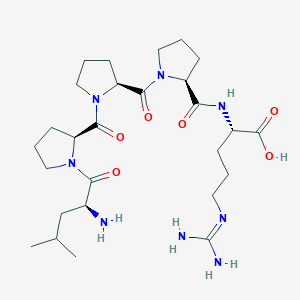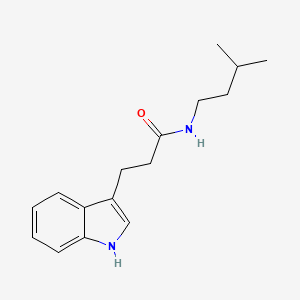
3-(1H-indol-3-yl)-N-isopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-isopentylpropanamide is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, often exhibiting antiviral, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-isopentylpropanamide typically involves the reaction of indole derivatives with isopentylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality .
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)-N-isopentylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, which can further undergo functionalization to yield compounds with diverse biological activities .
科学的研究の応用
3-(1H-indol-3-yl)-N-isopentylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-N-isopentylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity. This compound can inhibit or activate signaling pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
3-(1H-indol-3-yl)-N-isopentylpropanamide is unique due to its specific isopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its unique pharmacological profile .
特性
分子式 |
C16H22N2O |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C16H22N2O/c1-12(2)9-10-17-16(19)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,17,19) |
InChIキー |
RRALHSURJBCBIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


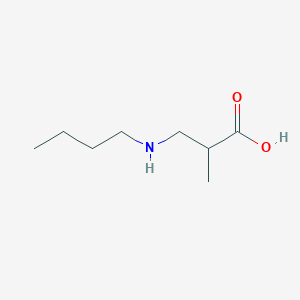
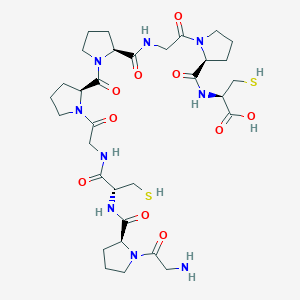
amino}phenol](/img/structure/B14216717.png)
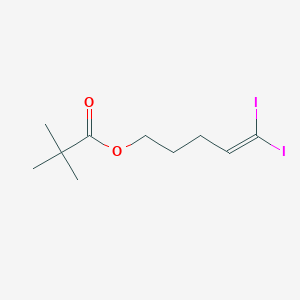
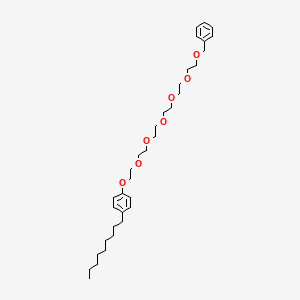
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
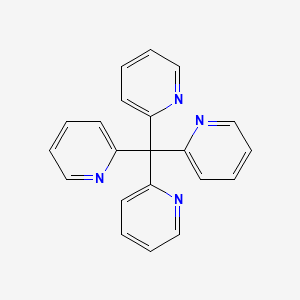
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
